molecular formula C17H10O5 B10847152 Bis(5-hydroxybenzo[b]furan-2-yl)methanone

Bis(5-hydroxybenzo[b]furan-2-yl)methanone

Cat. No.: B10847152
M. Wt: 294.26 g/mol
InChI Key: TYHFGEDRLCAJMH-UHFFFAOYSA-N
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Description

Bis(5-hydroxybenzo[b]furan-2-yl)methanone is a compound belonging to the benzofuran family, characterized by the presence of two benzofuran rings connected through a methanone bridge. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(5-hydroxybenzo[b]furan-2-yl)methanone typically involves the condensation of 5-hydroxybenzofuran-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF), followed by heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(5-hydroxybenzo[b]furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the benzofuran rings may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • Bis(5-methyl-furan-2-yl)methanone
  • Bisbenzofuran-2-yl-methanone
  • (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone

Uniqueness: Bis(5-hydroxybenzo[b]furan-2-yl)methanone is unique due to the presence of hydroxyl groups on the benzofuran rings, which enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities .

Properties

Molecular Formula

C17H10O5

Molecular Weight

294.26 g/mol

IUPAC Name

bis(5-hydroxy-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C17H10O5/c18-11-1-3-13-9(5-11)7-15(21-13)17(20)16-8-10-6-12(19)2-4-14(10)22-16/h1-8,18-19H

InChI Key

TYHFGEDRLCAJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)C(=O)C3=CC4=C(O3)C=CC(=C4)O

Origin of Product

United States

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